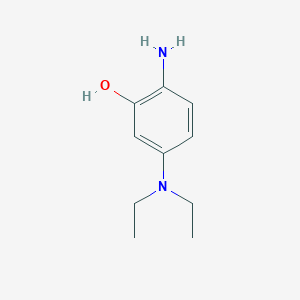

2-Amino-5-(diethylamino)phenol

Description

BenchChem offers high-quality 2-Amino-5-(diethylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(diethylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diethylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-12(4-2)8-5-6-9(11)10(13)7-8/h5-7,13H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDPWYYNKJIJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550189 | |

| Record name | 2-Amino-5-(diethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-05-0 | |

| Record name | 2-Amino-5-(diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(diethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aminophenolic Scaffolds in Organic Chemistry

Aminophenolic scaffolds are foundational structures in organic chemistry, recognized for their versatile reactivity and presence in a wide array of biologically active molecules and functional materials. These scaffolds, characterized by a phenol (B47542) ring substituted with one or more amino groups, serve as crucial intermediates in the synthesis of complex chemical entities. rsc.org The interplay between the hydroxyl and amino functional groups allows for a diverse range of chemical transformations, including oxidation, reduction, and substitution reactions.

In recent years, research has highlighted the role of aminophenol derivatives as catalysts. For instance, certain 2-aminophenols have been identified as effective catalysts for hydrazone and oxime formation in aqueous solutions at neutral pH, demonstrating rate enhancements significantly greater than traditional catalysts like aniline (B41778). nih.gov This catalytic activity is attributed to a general acid/base mechanism facilitated by the scaffold. nih.gov Furthermore, the aminophenol structure is a key precursor in the synthesis of heterocyclic compounds such as benzoxazoles, which are of significant interest in medicinal and industrial chemistry. rsc.org The traditional and still widely used method for synthesizing benzoxazoles involves the condensation of 2-aminophenol (B121084) with various carbonyl compounds. rsc.org

An Overview of Diethylamino and Amino Functional Groups in Phenol Derivatives

The chemical behavior of 2-Amino-5-(diethylamino)phenol is largely dictated by its three key functional groups: the phenolic hydroxyl group, the primary amino group, and the tertiary diethylamino group.

The phenolic hydroxyl (-OH) group is known to be acidic and can be oxidized to form quinones. It also plays a crucial role in forming intramolecular hydrogen bonds, which can stabilize the molecular structure.

The primary amino (-NH2) group can undergo reduction to form corresponding amines and can participate in nucleophilic substitution reactions. Its presence, along with the hydroxyl group, makes the aminophenol scaffold a valuable precursor for synthesizing a variety of heterocyclic compounds.

The diethylamino [-N(CH2CH3)2] group is an electron-donating group that influences the electronic properties of the phenol (B47542) ring. It enhances the compound's lipophilicity, which can be a critical factor in its interaction with other molecules and its solubility in various solvents. This group can also participate in nucleophilic substitution reactions. The combination of these functional groups allows for a wide range of chemical modifications, making phenol derivatives containing them versatile building blocks in organic synthesis. For instance, the presence of these groups is central to the synthesis of various dyes and biologically active molecules. chemimpex.comevitachem.com

Positioning 2 Amino 5 Diethylamino Phenol Within Relevant Chemical Compound Classes

2-Amino-5-(diethylamino)phenol can be classified in several ways based on its structural features:

Aminophenols: This is the broadest and most direct classification. Aminophenols are aromatic compounds containing both a hydroxyl group and an amino group attached to a benzene (B151609) ring. researchgate.net

Substituted Phenols: Due to the presence of the amino and diethylamino groups as substituents on the phenol (B47542) ring, it is considered a substituted phenol derivative.

Aromatic Amines: The presence of the amino and diethylamino groups attached to the aromatic ring also places it in the class of aromatic amines.

Derivatives of this compound are often used in the synthesis of more complex molecules, such as Schiff bases and azo dyes. For example, reaction with aldehydes can lead to the formation of Schiff bases, which are compounds containing an imine (-C=N-) linkage. nih.gov Additionally, through diazotization and coupling reactions, it can be converted into azo dyes, which are characterized by the presence of an azo (-N=N-) functional group. chemimpex.comevitachem.com

Theoretical and Computational Investigations on 2 Amino 5 Diethylamino Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory is a cornerstone of computational chemistry, utilized to investigate the electronic structure and properties of molecules. For aminophenol derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. For 2-Amino-5-(diethylamino)phenol, the optimization would reveal the precise spatial arrangement of the phenyl ring, the amino and hydroxyl groups, and the flexible diethylamino substituent.

Conformational analysis, particularly of the diethylamino group, is crucial. The ethyl groups can rotate around the C-N bonds, leading to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy conformer, which is the most likely structure to be observed. Studies on similar structures have successfully used DFT to reproduce experimental values for geometry with high accuracy. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (from a related Schiff base derivative) Note: This data is illustrative of typical bond lengths and angles determined via DFT for a molecule containing the 5-(diethylamino)phenol moiety.

| Parameter | Bond | Length (Å) - DFT | Parameter | Angle | Angle (°) - DFT |

| Bond Length | C-OH | 1.379 | Bond Angle | C-C-OH | 118.5 |

| C-NH₂ | 1.390 | C-C-NH₂ | 121.0 | ||

| C-N(Et)₂ | 1.385 | C-N-C (ethyl) | 119.2 | ||

| N-C (ethyl) | 1.470 | H-N-H | 112.0 |

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals is the HOMO-LUMO band gap (ΔE), a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller band gap suggests a molecule is more easily polarized and more chemically reactive. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This data is based on calculations for a derivative of 2-Amino-5-(diethylamino)phenol and serves as a representative example.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) |

| (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol researchgate.net | -6.50 | -1.75 | 4.75 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The map is color-coded: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green areas represent neutral or near-zero potential. wolfram.comresearchgate.net

For 2-Amino-5-(diethylamino)phenol, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyl, amino, and diethylamino groups. These sites are the primary centers for electrophilic attack and hydrogen bonding. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to nucleophilic attack. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

In 2-Amino-5-(diethylamino)phenol, significant NBO interactions would be expected. Key interactions would include the delocalization of the lone pair electrons from the nitrogen and oxygen atoms (donor NBOs) into the antibonding π* orbitals of the phenyl ring (acceptor NBOs). These π-conjugation effects are crucial for the molecule's stability and electronic properties. For instance, in a related Schiff base, a significant stabilization energy of 192.15 kcal/mol was calculated for the interaction between a π(C-C) donor NBO and a π(C-C) acceptor NBO, indicating substantial charge delocalization. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Data is illustrative, based on analysis of related aminophenol structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C) | ~ 40-50 | Lone Pair Delocalization |

| LP (N) | π* (C-C) | ~ 50-60 | Lone Pair Delocalization |

| π (C-C) | π* (C-C) | ~ 20-25 | Intramolecular Charge Transfer |

Quantum Chemical Modeling of Tautomeric Forms and Energy Barriers

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov 2-Amino-5-(diethylamino)phenol can potentially exist in different tautomeric forms. The primary equilibrium to consider is the phenol-keto tautomerism, where the proton from the hydroxyl group migrates to a carbon atom on the ring, creating a ketone. Another possibility is the amino-imino tautomerism involving the primary amine group.

Quantum chemical calculations, specifically DFT, are highly effective for investigating the relative stabilities of these tautomeric forms. By calculating the total electronic energy of each optimized tautomer, researchers can predict which form is thermodynamically favored. frontiersin.org Studies on a vast number of related phenol-Schiff base compounds consistently show that the enol (phenol) form is significantly more stable than the keto form, both in the gas phase and in various solvents. researchgate.netnih.gov The energy difference is often substantial, indicating that the phenol (B47542) form is overwhelmingly predominant under normal conditions.

Furthermore, these models can calculate the transition state structure and the associated energy barrier for the interconversion between tautomers, providing insight into the kinetics of the tautomerization process. Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment. nih.gov

Simulation of Spectroscopic Signatures (e.g., IR, UV-Vis, NMR)

Computational chemistry allows for the accurate simulation of various spectroscopic signatures, which can be used to interpret experimental data and confirm molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. The resulting theoretical spectrum provides a set of vibrational modes (e.g., O-H stretch, N-H stretch, C-C ring vibrations) and their corresponding frequencies and intensities. researchgate.net To improve agreement with experimental spectra, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other theoretical approximations. materialsciencejournal.org

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. Such calculations can explain the origin of observed absorption bands in terms of specific molecular orbital transitions (e.g., π → π*). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netresearchgate.net The calculated shifts, typically referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental NMR data to aid in the assignment of peaks and the verification of the molecular structure.

Analysis of Non-Covalent Interactions (e.g., CH...π, Hydrogen Bonding)

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of 2-Amino-5-(diethylamino)phenol, including its crystal packing and interactions with biological macromolecules. These interactions, while weaker than covalent bonds, collectively govern the three-dimensional structure and properties of molecular solids.

Key non-covalent interactions that would be analyzed for this molecule include:

Hydrogen Bonding: The presence of both amino (-NH2) and hydroxyl (-OH) groups makes them potent hydrogen bond donors. The nitrogen and oxygen atoms also act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups is highly probable, which would influence the molecule's conformation. Intermolecular hydrogen bonds would be a dominant force in the crystal lattice.

CH...π Interactions: The ethyl groups of the diethylamino substituent and the aromatic C-H bonds can interact with the electron-rich π-system of the benzene (B151609) ring of neighboring molecules. These interactions play a significant role in the stabilization of crystal structures.

π-π Stacking: The aromatic rings of 2-Amino-5-(diethylamino)phenol molecules can stack on top of each other, leading to stabilizing dispersion forces. The electron-donating nature of the amino and diethylamino groups would influence the quadrupole moment of the aromatic ring and thus the geometry of the π-π stacking.

Computational methods like Density Functional Theory (DFT) would be used to model dimers or larger clusters of the molecule to calculate the interaction energies of these non-covalent bonds.

Prediction of Molecular Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, are employed to predict the reactivity of a molecule. rjpn.org These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org For 2-Amino-5-(diethylamino)phenol, these descriptors would provide insight into its chemical behavior.

A theoretical study on phenol and 2-aminophenol (B121084) has shown that the amino group affects the electronic properties and reactivity. rjpn.org For 2-Amino-5-(diethylamino)phenol, the presence of two electron-donating groups (amino and diethylamino) would be expected to significantly raise the HOMO energy, making the molecule more susceptible to electrophilic attack and oxidation.

Table 1: Hypothetical Molecular Reactivity Descriptors for 2-Amino-5-(diethylamino)phenol

| Descriptor | Symbol | Formula | Predicted Influence of Substituents |

|---|---|---|---|

| HOMO Energy | EHOMO | - | High value, indicating good electron-donating ability. |

| LUMO Energy | ELUMO | - | Influenced by the π* orbitals of the aromatic ring. |

| Energy Gap | ΔE | ELUMO - EHOMO | A small energy gap is expected, suggesting higher reactivity. rjpn.org |

| Ionization Potential | IP | -EHOMO | Low value, indicating ease of losing an electron. |

| Electron Affinity | EA | -ELUMO | Low value, indicating a lesser tendency to accept an electron. |

| Chemical Hardness | η | (IP - EA) / 2 | A low hardness value would correlate with high reactivity. rjpn.org |

| Electronegativity | χ | (IP + EA) / 2 | Moderate value, reflecting the balance of functional groups. |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations.

Investigation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of 2-Amino-5-(diethylamino)phenol can be significantly altered by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

For a polar molecule like 2-Amino-5-(diethylamino)phenol, the following effects would be anticipated:

Dipole Moment: The molecule possesses a significant dipole moment due to its polar -OH and -NH2 groups and the asymmetrical substitution. In polar solvents, this dipole moment is expected to increase due to stabilization of charge separation.

Electronic Spectra: Solvatochromism, a change in the color of a solution with a change in solvent polarity, is expected. Polar solvents would likely stabilize the excited state to a different extent than the ground state, leading to shifts in the UV-Vis absorption maxima. Studies on related compounds like N-acetyl-para-aminophenol have shown that solvation can lead to a blueshift (shift to shorter wavelength) in electronic absorption spectra. banglajol.info

Reactivity: The energy of the frontier orbitals and, consequently, the reactivity descriptors would be modulated by the solvent. Polar solvents could stabilize ionic transition states, potentially altering reaction pathways and rates compared to the gas phase or non-polar solvents.

Topological Analysis of Electron Density (e.g., AIM theory, Hirshfeld Surface Analysis)

Atoms in Molecules (AIM) Theory: This theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define chemical bonds and atomic properties. For 2-Amino-5-(diethylamino)phenol, AIM analysis would be used to:

Locate bond critical points (BCPs) between atoms to characterize the nature of the covalent and non-covalent interactions.

Analyze the Laplacian of the electron density (∇²ρ) at these points to distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Calculate atomic charges based on the partitioning of the electron density into atomic basins, providing a more rigorous alternative to methods like Mulliken population analysis.

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comnih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. For 2-Amino-5-(diethylamino)phenol, this analysis would involve:

Mapping properties like dnorm (normalized contact distance) onto the surface to identify regions of close intermolecular contact. Red spots on the dnorm surface highlight interactions shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov

Generating 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. This plot separates and quantifies the contribution of H···H, O···H, N···H, C···H, and other contacts to the total crystal packing. nih.gov For a molecule with numerous hydrogen atoms, H···H contacts are typically the most abundant. nih.gov

This analysis would provide a detailed picture of how molecules of 2-Amino-5-(diethylamino)phenol pack together in the solid state and which interactions are most significant in stabilizing the crystal structure.

Coordination Chemistry and Metal Complexation Involving 2 Amino 5 Diethylamino Phenol Derivatives

Ligand Design and Synthesis of 2-Amino-5-(diethylamino)phenol-based Ligands

The strategic design of ligands based on the 2-Amino-5-(diethylamino)phenol scaffold allows for the synthesis of molecules with tailored coordination properties. By modifying the core structure, researchers can influence the resulting metal complexes' stability, geometry, and physicochemical characteristics.

A prominent class of ligands derived from this scaffold are Schiff bases. These are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. In this context, a common synthetic precursor is 4-(diethylamino)salicylaldehyde (B93021), which can be prepared from m-(diethylamino)phenol via formylation using the Vilsmeier-Haack reaction. nih.govscispace.com This aldehyde, possessing the key hydroxyl and diethylamino groups, is then reacted with various primary amines or diamines to yield multidentate Schiff base ligands. sci-hub.semdpi.comsmolecule.com

For example, the reaction of 4-(diethylamino)salicylaldehyde with o-phenylenediamine (B120857) results in the formation of a tetradentate N2O2 donor Schiff base ligand, 5-Diethylamino-2-({2-[(2-hydroxy-benzylidene)-amino]-phenylimino}-methyl)-phenol. mdpi.com Similarly, reactions with substituted anilines produce bidentate Schiff bases like 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol. nih.gov These synthetic routes are versatile, allowing for the introduction of various functional groups to tune the electronic and steric properties of the ligand. sci-hub.sersc.org

The efficacy of 2-Amino-5-(diethylamino)phenol derivatives as ligands stems from the strategic placement of the hydroxyl (-OH) and the amino (-NH2) or imine (-CH=N-) nitrogen donor atoms. These groups readily participate in chelate formation with metal ions. Upon complexation, the phenolic proton is typically lost, and the metal ion coordinates to the deprotonated phenolate (B1203915) oxygen and the nitrogen atom of the imine or amino group. sci-hub.sejchemlett.com This arrangement forms a stable five- or six-membered chelate ring, a thermodynamically favored structure that enhances the stability of the resulting complex. rsc.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with these ligands is generally straightforward. It often involves reacting the ligand with a suitable metal salt, such as an acetate (B1210297) or chloride salt, in a solvent like methanol (B129727) or ethanol (B145695). nih.govscispace.comacs.org A base, such as triethylamine, is sometimes added to facilitate the deprotonation of the phenolic hydroxyl group. nih.govscispace.com

Ligands derived from 2-Amino-5-(diethylamino)phenol have been used to synthesize complexes with a wide range of d-block metal ions.

Co(II), Cu(II), Ni(II), and Fe(II): A number of studies report the synthesis of complexes with these common transition metals. For instance, a ligand named 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol has been complexed with Co(II), Cu(II), Ni(II), and Fe(II) by reacting the ligand with the corresponding metal acetates or sulfates in methanol. nih.govoalib.comresearchgate.netresearchgate.net Schiff bases derived from 4-(diethylamino)salicylaldehyde also readily form complexes with these metals. mdpi.comresearchgate.net

Pd(II): Palladium(II) complexes have been synthesized using Schiff base ligands. These syntheses typically involve reacting the ligand with a palladium(II) salt, resulting in square planar complexes where the ligand acts as a bidentate ON donor. researchgate.netaaru.edu.jo A tetradentate Schiff base derived from 4-(diethylamino)salicylaldehyde and o-phenylenediamine has also been used to prepare a Pd(II) complex. mdpi.com

Ru(IV): Research on ruthenium complexes with Schiff base ligands has been extensive, although much of the focus has been on the Ru(II) and Ru(III) oxidation states. sci-hub.se These complexes are often prepared from precursors like [RuCl2(p-cymene)]2. sci-hub.se The Schiff base coordinates in a tridentate or bidentate fashion, stabilizing the octahedral geometry typical for ruthenium. While Ru(IV) is a possible oxidation state, it is less commonly reported in the literature for this specific class of ligands compared to Ru(II) and Ru(III).

U(VI): The uranyl ion, UO₂²⁺ (U(VI)), forms complexes with derivatives of 2-Amino-5-(diethylamino)phenol. A notable example is its complexation with the azo dye 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (Br-PADAP). This ligand forms a 1:1 complex with the uranyl ion in a buffered, aqueous-ethanol medium. researchgate.net

The stoichiometry and coordination geometry of the resulting complexes are dependent on the nature of the metal ion and the denticity of the ligand. Bidentate Schiff base ligands typically form complexes with a 1:2 metal-to-ligand ratio ([ML₂]), while tetradentate ligands form 1:1 complexes ([ML]). mdpi.comresearchgate.net

The coordination geometries are diverse. Copper(II) complexes often exhibit a square planar geometry, especially with tetradentate N₂O₂ ligands. rsc.orgacs.orgmdpi.com Palladium(II) complexes also strongly favor a square planar arrangement. researchgate.netaaru.edu.jo Cobalt(II) and Nickel(II) complexes are frequently found in distorted octahedral geometries, particularly in [ML₂] type complexes where other ligands like water or solvent molecules can occupy the axial positions. jchemlett.comresearchgate.netnih.govresearchgate.net Tetrahedral geometries have also been reported for some Co(II) complexes. researchgate.net

Table 1: Stoichiometry and Coordination Geometries of Metal Complexes with 2-Amino-5-(diethylamino)phenol Derivatives

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Co(II) | Schiff Base (tridentate) | 1:1 | Distorted Octahedral | nih.gov |

| Cu(II) | Schiff Base (tetradentate N₂O₂) | 1:1 | Square Planar | rsc.orgmdpi.com |

| Ni(II) | Schiff Base (bidentate) | 1:2 | Square Planar | jchemlett.com |

| Ni(II) | Schiff Base (tridentate) | 1:2 | Distorted Octahedral | researchgate.net |

| Fe(II) | Benzimidazole (B57391) derivative | 1:2 | Not specified | nih.govresearchgate.net |

| Pd(II) | Schiff Base (bidentate) | 1:2 | Square Planar | researchgate.netaaru.edu.jo |

| U(VI) | Azo Dye (Br-PADAP) | 1:1 | Not specified | researchgate.net |

Mechanistic Studies of Metal-Ligand Complexation Reactions

Detailed mechanistic studies on the complexation of these specific ligands are not extensively reported, but general principles of coordination chemistry apply. The formation of Schiff base ligands themselves proceeds via a well-established nucleophilic addition-elimination mechanism, which can be catalyzed by acid or base. sci-hub.se

The subsequent metal complexation is typically a substitution reaction where solvent molecules coordinated to the metal ion are replaced by the donor atoms of the ligand. The use of a base, like triethylamine, in the synthesis indicates that the reaction is facilitated by the deprotonation of the phenolic -OH group. nih.govscispace.com This creates a more nucleophilic phenoxide anion, which coordinates more readily to the Lewis acidic metal center.

Kinetic studies on the complexation of the uranyl ion (U(VI)) with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP) have provided more specific mechanistic insight. researchgate.net The study showed that the reaction proceeds through a two-step mechanism. First, the reactive metal species, identified as UO₂(OH)⁺, rapidly forms an intermediate with the ligand. This is followed by a slower, rate-determining rearrangement step to form the final, stable complex. researchgate.net This suggests a stepwise coordination process, which is common for multidentate ligands, where the ligand first anchors to the metal ion through one donor atom before the other donor atoms coordinate to complete the chelate ring structure.

Kinetic Investigations of Complex Formation

Detailed kinetic studies on the complex formation of 2-Amino-5-(diethylamino)phenol itself are not extensively reported in the literature. However, kinetic investigations of closely related ligands, such as 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), provide valuable insights into the probable mechanisms and rates of complexation.

The proposed mechanism can be summarized as follows:

M + L ⇌ ML (fast equilibrium)

ML + L → ML₂ (slow, rate-determining step)

The reaction rate is influenced by factors such as temperature and ionic strength. najah.edu The Arrhenius and thermodynamic parameters, including activation energy and entropy of activation, can be determined from temperature-dependent kinetic studies, providing further details about the transition state of the rate-determining step.

Similarly, kinetic measurements of the complexation of the uranyl ion (UO₂²⁺) with 5-Br-PADAP using a stopped-flow spectrophotometer have revealed a mechanism where the ligand reacts with a hydrolyzed form of the uranyl ion, UO₂(OH)⁺, to form an intermediate species. researchgate.net This intermediate then undergoes a rearrangement to form the final, stable complex. The pseudo-first-order rate constant for this reaction is dependent on the concentrations of the uranyl ion, the ligand, and the hydrogen ion concentration (pH). researchgate.net

These studies on a closely related ligand suggest that the complex formation involving 2-Amino-5-(diethylamino)phenol derivatives is likely to proceed through associative mechanisms, with the formation of intermediate species and a rate that is sensitive to the reaction conditions.

Ligand Exchange Dynamics

The dynamics of ligand exchange in complexes of 2-Amino-5-(diethylamino)phenol derivatives are crucial for understanding their reactivity and potential applications, particularly in catalysis. While specific studies on this exact compound are scarce, the general principles of ligand exchange in square planar and octahedral complexes can be applied.

Ligand substitution reactions can proceed through two primary mechanisms: associative and dissociative pathways. libretexts.org In an associative mechanism , the incoming ligand first binds to the metal complex, forming a higher-coordinate intermediate, after which the leaving ligand departs. Conversely, in a dissociative mechanism , the leaving ligand first detaches from the metal complex, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand.

For square planar complexes, which are common for d⁸ metal ions like Pd(II), ligand exchange often follows an associative pathway. arabjchem.org The incoming ligand attacks the complex, forming a five-coordinate trigonal bipyramidal intermediate. The rate of such reactions is typically dependent on the concentration of the incoming ligand.

In the case of octahedral complexes, both associative and dissociative mechanisms are possible. The nature of the metal ion, the steric and electronic properties of both the incoming and leaving ligands, and the solvent all play a role in determining the dominant pathway. For instance, ligand exchange reactions in some copper(II) complexes with polydentate Schiff base ligands have been shown to proceed through a two-step (biphasic) process, where a fast initial step is dependent on the incoming ligand concentration, followed by a slower, concentration-independent step. inorgchemres.org This suggests a more complex mechanism that may involve partial dissociation of the original ligand before the complete coordination of the new ligand.

Given that derivatives of 2-Amino-5-(diethylamino)phenol can form robust chelate structures, it is plausible that ligand exchange would proceed through a pathway that involves the step-wise breaking of the coordinate bonds of the leaving ligand, potentially allowing for the formation of an intermediate where both the incoming and outgoing ligands are partially coordinated to the metal center.

Electronic and Structural Properties of Metal Complexes

The electronic and structural properties of metal complexes derived from 2-Amino-5-(diethylamino)phenol are determined by the nature of the metal ion and the specific ligand structure. These properties are typically investigated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Schiff base derivatives of 2-Amino-5-(diethylamino)phenol, for example, can act as tetradentate N₂O₂ donors, coordinating to metal ions through two azomethine nitrogen atoms and two deprotonated phenolic oxygen atoms. mdpi.com The resulting complexes can adopt various geometries. For instance, with a tetradentate Schiff base ligand derived from a similar phenol (B47542), copper(II) has been observed to form a distorted octahedral complex, while palladium(II) and silver(I) form square planar complexes. mdpi.com

Table 1: Spectroscopic and Magnetic Properties of Metal Complexes with a Schiff Base Derived from a Diethylaminophenol Analog

| Complex | Color | Molar Conductivity (Ω⁻¹ mol⁻¹ cm²) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) (C=N) | Electronic Spectra (nm) |

| [CuL(OH₂)₂]·1.5H₂O | Dark brown | 19.4 | 1.56 | 1635 | 354, 477, 560 |

| PdL | Dark brown | 3.1 | Diamagnetic | 1613 | - |

| AgL | Dark gray | 17.3 | Diamagnetic | 1614 | - |

Data adapted from El-Sayed et al. mdpi.com

The electronic spectra of these complexes provide information about the d-d transitions and charge transfer bands. For the copper(II) complex, bands corresponding to n→π* transitions, ligand-to-metal charge transfer (LMCT), and d-d transitions are observed, consistent with a distorted octahedral geometry. mdpi.com

Single-crystal X-ray diffraction studies on related Schiff base compounds reveal important structural details. For instance, the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol shows a non-planar conformation with a significant dihedral angle between the aromatic rings. researchgate.net In the zwitterionic form of 2-{[(E)-(4-anilinophenyl)iminiumyl]methyl}-5-(diethylamino)phenolate, there is an intramolecular N—H···O hydrogen bond, and the molecule adopts a non-planar structure. iucr.org These structural features of the ligands themselves will influence the geometry and stability of the resulting metal complexes.

Table 2: Selected Crystallographic Data for a Schiff Base Derived from 4-(diethylamino)-2-hydroxybenzaldehyde

| Parameter | Value |

| Compound | 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle between Rings | 8.1 (2)° |

| Conformation (N=C bond) | E |

Data adapted from Vidya Rani et al. researchgate.net

Applications of Metal Complexes in Catalysis (General Chemical Catalysis)

Metal complexes with aminophenol-based ligands are of significant interest in the field of catalysis due to the redox-active nature of the ligand and the ability of the metal center to facilitate a variety of chemical transformations. While specific catalytic applications of complexes derived directly from 2-Amino-5-(diethylamino)phenol are not widely documented, the broader class of aminophenol complexes serves as a good indicator of their potential.

One area of application is in oxidation catalysis. Iron(III) complexes with aminophenolate ligands have been shown to react with molecular oxygen to induce oxidative aromatic C-C bond cleavage, mimicking the function of 2-aminophenol (B121084) dioxygenases. derpharmachemica.com This reactivity highlights the potential of these complexes to act as catalysts for selective oxidation reactions.

Furthermore, the redox non-innocence of o-aminophenol ligands allows them to act as electron reservoirs, which can be exploited in developing catalysts for oxidation-reduction reactions. derpharmachemica.com For example, aminophenol-derived ligands have been used to facilitate organometallic-type oxidative addition and reductive elimination reactions at first-row transition metal centers. derpharmachemica.com

Ruthenium complexes, in general, are known for their diverse catalytic activities, including dehydrogenation of alcohols and N-heterocycles, and the synthesis of imines. arabjchem.org It is plausible that ruthenium complexes incorporating 2-Amino-5-(diethylamino)phenol derivatives could exhibit similar catalytic prowess.

Palladium complexes are renowned for their role in cross-coupling reactions. While complexes of 2-Amino-5-(diethylamino)phenol have not been explicitly tested in this context, related palladium complexes with bidentate phosphorus-containing ligands have shown high catalytic activity in Sonogashira, Suzuki-Miyaura, and amination reactions. psu.edu The electronic properties imparted by the diethylamino group on the phenolate ligand could potentially modulate the catalytic activity of a palladium center in such transformations.

Derivatives and Analogues of 2 Amino 5 Diethylamino Phenol: Synthesis and Research Opportunities

Synthesis of Substituted 2-Amino-5-(diethylamino)phenol Derivatives

The synthesis of derivatives of 2-amino-5-(diethylamino)phenol can be systematically approached by targeting either the aromatic core or the appended functional groups. These strategies enable the introduction of a wide array of substituents, thereby modulating the molecule's steric and electronic characteristics.

Modifications to the aromatic ring of the 2-amino-5-(diethylamino)phenol moiety are typically achieved by introducing substituents through electrophilic substitution reactions on a suitable precursor. A common starting material for these syntheses is m-(N,N-diethylamino)phenol.

A key synthetic intermediate, p-N,N-diethylamino salicylaldehyde (B1680747), is prepared via the Vilsmeier-Haack formylation of m-(N,N-diethylamino)phenol using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govscispace.comresearchgate.net This aldehyde provides a handle for further transformations while activating the ring for other substitutions. For instance, the introduction of a nitro group onto the benzimidazole (B57391) portion of a derivative has been reported, which significantly alters the electronic properties of the final molecule. nih.govscispace.com

Patented research has also explored the introduction of an oxymethyl group at the 5-position of 2-aminophenol (B121084) derivatives. epo.org This is achieved by starting with a 5-substituted 2-nitrophenol, such as 3-hydroxy-4-nitrobenzoic acid or 4-hydroxy-3-nitrobenzaldehyde. epo.org The carboxylic acid or aldehyde group is reduced to a hydroxymethyl group, which can be further alkylated, followed by the reduction of the nitro group to the desired primary amine. epo.org This approach highlights a strategy for creating tri-substituted benzene (B151609) derivatives with tailored side chains. epo.org Research has also indicated the potential for placing specific substituents at the 3, 5, and 6-positions of 2-aminophenols to influence their properties through steric hindrance. googleapis.com

Table 1: Examples of Aromatic Ring Modification Strategies

| Derivative/Intermediate | Ring Substituent(s) | Key Precursor | Reaction Type |

|---|---|---|---|

| p-N,N-Diethylamino salicylaldehyde | -CHO | m-(N,N-diethylamino)phenol | Vilsmeier-Haack Formylation |

| 2-Amino-5-hydroxymethyl-phenol | -CH₂OH | 3-Hydroxy-4-nitrobenzoic acid | Reduction |

| 2-Amino-5-(substituted oxymethyl)-phenol | -CH₂OY² | 4-Hydroxy-3-nitrobenzaldehyde | Acetal formation, reduction, alkylation |

| 2-(1H-Benzimidazol-2-yl)-5-(diethylamino)phenol derivatives | Varied on benzimidazole ring | p-N,N-Diethylamino salicylaldehyde | Condensation with substituted o-phenylenediamines |

Functionalization of the Amino and Diethylamino Groups

The amino and diethylamino groups of the core structure are nucleophilic centers that can be readily functionalized. The primary amino group is particularly reactive and is a key site for building more complex molecular architectures.

The condensation of the primary amino group with aldehydes or carboxylic acids is a common strategy. This is exemplified in the synthesis of benzimidazole and benzoxazole (B165842) derivatives, where the amino group of an aminophenol reacts with a carbonyl group to initiate cyclization. researchgate.netresearchgate.net While direct functionalization of the title compound is not extensively detailed, analogous reactions on structurally similar compounds like 2-(2′-aminophenyl)benzothiazole demonstrate the amino group's versatility. mdpi.com Transformations of the amino group into azides, imines, and alkyl amines have been reported for this analogue, suggesting similar pathways could be applied to 2-amino-5-(diethylamino)phenol derivatives. mdpi.com

The diethylamino group is generally less reactive than the primary amine but can participate in reactions, particularly those involving its basic character or oxidation. Its electron-donating nature significantly influences the reactivity of the aromatic ring, directing electrophiles to the ortho and para positions.

Formation of Polycyclic Systems Incorporating the 2-Amino-5-(diethylamino)phenol Moiety

The reactive sites on the 2-amino-5-(diethylamino)phenol scaffold are ideally positioned for the synthesis of fused heterocyclic and polycyclic systems. These reactions often involve intramolecular or intermolecular condensations to form new rings, leading to compounds with extended π-systems and rigid three-dimensional structures.

A significant area of research has been the synthesis of benzimidazole and benzoxazole derivatives that incorporate the 5-(diethylamino)phenol structure. These are typically synthesized through the condensation of an ortho-disubstituted benzene with a carbonyl compound.

The common precursor, p-N,N-diethylamino salicylaldehyde, is reacted with substituted o-phenylenediamines to yield 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol derivatives. researchgate.netresearchgate.net Similarly, reaction with o-aminophenols produces the corresponding 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol derivatives. researchgate.netresearchgate.net A specific example is the synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, which is achieved by reacting p-N,N-diethylamino salicylaldehyde with 4-nitrobenzene-1,2-diamine in ethanol (B145695). nih.govscispace.com These heterocyclic systems are of interest due to their prevalence in biologically active molecules and functional materials. nih.govoalib.com

Table 2: Synthesis of Benzazole Derivatives from a 2-Amino-5-(diethylamino)phenol Precursor

| Product | Heterocyclic Ring | Reactants | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Nitro-substituted Benzimidazole | p-N,N-Diethylamino salicylaldehyde, 4-nitrobenzene-1,2-diamine | Ethanol, PCl₃, 60°C | 79 | nih.gov, scispace.com, researchgate.net |

| 2-(1H-Benzimidazol-2-yl)-5-(diethylamino)phenol | Benzimidazole | p-N,N-Diethylamino salicylaldehyde, o-phenylenediamine | Not specified | Not specified | researchgate.net, researchgate.net |

| 2-(1,3-Benzoxazol-2-yl)-5-(diethylamino)phenol | Benzoxazole | p-N,N-Diethylamino salicylaldehyde, o-aminophenol | Not specified | Not specified | researchgate.net, researchgate.net |

Spiro Compounds

Spiro compounds, which feature two rings connected by a single common atom, represent another class of complex structures derivable from aminophenol-like precursors. The synthesis of these molecules often involves intramolecular cyclizations or cycloaddition reactions.

While direct synthesis from 2-amino-5-(diethylamino)phenol is not prominently reported, related structures have been used to create spirocyclic systems. For example, a dearomative [5+1] annulation strategy using 3-aminophenols and ortho-oxybenzaldehydes has been developed to synthesize spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones. nih.gov This method proceeds through a cascade condensation, scispace.comCurrent time information in Bangalore, IN.-hydride transfer, and dearomative-cyclization process. nih.gov Other research has focused on the solid-phase synthesis of spirohydantoins and spiro-2,5-diketopiperazines, using a resin-bound cyclic α,α-disubstituted α-amino ester as a key intermediate. nih.gov Furthermore, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through the cycloaddition of cyclopropylamines with olefins, demonstrating a pathway to spirocycles containing an amino group. mdpi.com These examples showcase methodologies that could be adapted to incorporate the 2-amino-5-(diethylamino)phenol moiety into novel spiro architectures.

Table 3: Examples of Spiro Compound Synthesis from Related Precursors

| Spiro Compound Class | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones | 3-Aminophenols, O-alkyl ortho-oxybenzaldehydes | [5+1] Annulation via hydride transfer | nih.gov |

| Spirohydantoins | Resin-bound nitro acetate (B1210297), imines, isocyanates | Solid-phase synthesis, cycloaddition, cyclization | nih.gov |

| 2-Amino-spiro[4.5]decane-6-ones | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | [3+2] Cycloaddition | mdpi.com |

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of 2-amino-5-(diethylamino)phenol derivatives and their reactivity is governed by fundamental electronic and steric principles. The introduction of different functional groups can profoundly alter the electron density distribution, nucleophilicity, electrophilicity, and steric accessibility of reactive sites.

The diethylamino group at the 5-position and the hydroxyl group at the 1-position are both strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to themselves. Conversely, introducing electron-withdrawing groups, such as a nitro group on an attached benzimidazole ring, significantly lowers the energy of the molecular orbitals and can render the molecule more susceptible to nucleophilic attack. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to rationalize these relationships. bohrium.comresearchgate.net For instance, the calculation of HOMO-LUMO energy gaps can provide insights into a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.com Studies on related Schiff bases have shown how the electron density is distributed across the molecule and how this influences the formation of chemical bonds in biological systems or complexation reactions. bohrium.comdergipark.org.tr The steric bulk of substituents can also play a crucial role, potentially hindering the approach of reagents to a reactive center or influencing the conformational preferences of the molecule, which can affect cyclization efficiencies and product distributions. googleapis.com

Designing Functional Materials based on 2-Amino-5-(diethylamino)phenol Scaffolds

The unique electronic and structural characteristics of the 2-Amino-5-(diethylamino)phenol core make it an excellent building block for the creation of advanced functional materials. By introducing different moieties and extending the conjugation, researchers can develop materials with tailored optical and electronic properties.

Development of Fluorescent Chemosensors and Probes

Derivatives of 2-Amino-5-(diethylamino)phenol are extensively used in the design of fluorescent chemosensors for the detection of various ions and molecules. The inherent fluorescence of the phenol (B47542) core can be modulated by the introduction of specific recognition units.

A notable example is the synthesis of a Schiff base derivative, 5-(diethylamino)-2-(hydrazonomethyl)phenol (DHP), designed for the sensitive and selective detection of Cu²⁺ ions. rsc.orgrsc.org This "turn-off" fluorescent probe exhibits bright green fluorescence that is quenched upon the addition of Cu²⁺. rsc.orgrsc.org The probe demonstrates high selectivity for copper ions even in the presence of other metal ions and has a very low detection limit of 0.29 nM. rsc.org The complexation ratio between DHP and Cu²⁺ is 2:1. rsc.orgrsc.org Furthermore, DHP has shown low toxicity in cell imaging studies, highlighting its potential for biological applications. rsc.orgrsc.org

Another fluorescent probe based on a purine (B94841) Schiff base, (E)-2-((2-(8,9-di(naphthalen-1-yl)-9H-purin-6-yl)hydrazono)methyl)-5-(diethylamino)phenol (DNHP), was developed for the detection of Al³⁺. sioc-journal.cn This "turn-on" sensor displays a significant fluorescence enhancement with a color change from yellow to bright blue upon binding to Al³⁺, with a detection limit of 588 nmol/L. sioc-journal.cn

The versatility of this scaffold is further demonstrated by the development of rhodamine-based fluorescent chemosensors synthesized from 3-(diethylamino)phenol, which show a strong fluorescence response to Ca²⁺. sioc-journal.cn Additionally, other derivatives have been synthesized for the detection of ions like Zn²⁺. bohrium.com

Table 1: Fluorescent Chemosensors Derived from 2-Amino-5-(diethylamino)phenol Scaffolds

| Sensor Name/Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 5-(diethylamino)-2-(hydrazonomethyl)phenol (DHP) | Cu²⁺ | Turn-off fluorescence | 0.29 nM | rsc.orgrsc.org |

| (E)-2-((2-(8,9-di(naphthalen-1-yl)-9H-purin-6-yl)hydrazono)methyl)-5-(diethylamino)phenol (DNHP) | Al³⁺ | Turn-on fluorescence | 588 nmol/L | sioc-journal.cn |

| Rhodamine-based chemosensor | Ca²⁺ | Strong fluorescence response | - | sioc-journal.cn |

| 1,10-phenanthroline derivatives | Zn²⁺ | Fluorescence enhancement | - | bohrium.com |

Exploration of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.orgrsc.org This effect is often attributed to the restriction of intramolecular rotation and vibration in the aggregated state. acs.orgrsc.org The 2-Amino-5-(diethylamino)phenol scaffold has been incorporated into molecules exhibiting AIE.

For instance, certain derivatives of 2-(2′-aminophenyl)benzothiazole, which can be synthesized from related aminophenols, have been shown to exhibit AIE properties. mdpi.com The AIE behavior is often linked to the formation of hydrogen bonds which promote the aggregation process. mdpi.com The restriction of intramolecular motion within these aggregates leads to enhanced fluorescence emission. acs.org

Research into coumarin (B35378) dyes derived from 4-(diethylamino)salicylaldehyde (B93021) has also revealed AIE characteristics. chemrxiv.org These compounds show weak fluorescence in organic solvents but exhibit a significant increase in emission intensity with a red shift upon aggregation in water/ethanol mixtures, a hallmark of AIE. chemrxiv.org This discovery has led to the identification of new AIE-active moieties that can be appended to the aminophenol scaffold. chemrxiv.org

The AIE phenomenon is of great interest for applications in organic light-emitting diodes (OLEDs), biological probes, and multistimuli-responsive nanomaterials. rsc.orgresearchgate.net

Comparative Studies with Isomeric and Structurally Similar Aminophenols

The properties and reactivity of 2-Amino-5-(diethylamino)phenol are often best understood through comparative studies with its isomers and other structurally related aminophenols. The position of the amino and hydroxyl groups on the aromatic ring significantly influences the electronic properties, reactivity, and photophysical behavior of the molecule.

For example, studies comparing the three positional isomers of aminophenol (ortho, meta, and para) when incorporated into N-aryl-1,8-naphthalimides have shown that the position of the hydroxyl group affects the dual emission characteristics of the resulting molecules. nih.gov These differences arise from variations in excited-state intramolecular proton transfer (ESIPT) and excited-state-enhanced charge transfer (ESEC) mechanisms. nih.gov

Spectrophotometric methods have been developed to differentiate and determine aminophenol isomers in mixtures. scientific.netrdd.edu.iq These methods often rely on the differential rates and products of reactions, such as oxidative coupling with reagents like 4-aminoantipyrine (B1666024) or diazotization with nitrite (B80452) in an acidic medium. rdd.edu.iqleidenuniv.nl For instance, the oxidative coupling of aminophenol isomers with 4-aminoantipyrine in the presence of a copper sulfate (B86663) oxidizing agent results in products with distinct maximum absorption wavelengths, allowing for their individual determination. rdd.edu.iq

Furthermore, fluorescent sensing methods using cerium-doped carbon dots have been developed to distinguish between aminophenol isomers based on their different fluorescence responses upon oxidation. acs.org Such comparative analyses are crucial for developing selective analytical techniques and for understanding the structure-property relationships that govern the applications of these compounds.

Future Research Directions in the Chemical Science of 2 Amino 5 Diethylamino Phenol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes for 2-Amino-5-(diethylamino)phenol and related aminophenols is a critical area of future research. Current methods often rely on harsh conditions or produce significant waste. Future explorations are expected to focus on greener alternatives.

One promising avenue is the use of biocatalysis and enzymatic reactions, which can offer high selectivity and operate under mild conditions. ijcce.ac.ir Inspired by biological processes, chemists are working to develop "green" synthetic routes to chemical catalysts. ijcce.ac.ir Another approach involves the implementation of catalytic hydrogenation in environmentally friendly solvent systems, such as pressurized CO2/H2O, which can eliminate the need for mineral acids. acs.org Research into one-pot synthesis, where multiple reaction steps are carried out in a single reactor, also holds promise for improving efficiency and reducing waste. acs.org

Furthermore, alternative energy sources like microwave and ultrasound-assisted synthesis are being investigated to reduce reaction times and energy consumption. mdpi.com Mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free alternative for the synthesis of aminophenol derivatives. mdpi.com The development of these sustainable methodologies will be crucial for the large-scale and environmentally responsible production of 2-Amino-5-(diethylamino)phenol and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Aminophenol Derivatives

| Methodology | Advantages | Disadvantages | Potential for 2-Amino-5-(diethylamino)phenol |

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, long reaction times, and generates waste | Baseline for comparison |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a challenge | High potential for chiral synthesis and specific modifications |

| Catalytic Hydrogenation in Green Solvents | Reduces use of hazardous reagents, can be highly selective | Requires specialized equipment for pressurized systems | Promising for cleaner production of the core structure |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields | Potential for localized overheating, scalability can be an issue | Efficient synthesis of a wide range of derivatives |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Equipment costs, potential for radical formation | Useful for heterogeneous reactions and nanoparticle synthesis |

| Mechanochemistry | Solvent-free, energy-efficient | Limited to solid-state reactions, monitoring can be difficult | A green alternative for specific reaction steps |

Advanced Computational Studies for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, and its application to 2-Amino-5-(diethylamino)phenol is a burgeoning field of research. imist.marjpn.org DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and thermodynamic properties of this compound and its derivatives. imist.maresearchgate.net

Future computational studies will likely focus on several key areas. Advanced calculations can be used to predict the sites of electrophilic and nucleophilic attack, which is crucial for understanding and designing new chemical reactions. imist.ma By calculating parameters such as HOMO-LUMO energy gaps, ionization potential, and chemical hardness, researchers can predict the relative stability and reactivity of different isomers and derivatives. rjpn.orgresearchgate.net This predictive power can guide synthetic efforts by identifying the most promising candidates for specific applications.

Moreover, computational modeling can be employed to simulate the interaction of 2-Amino-5-(diethylamino)phenol-based molecules with biological targets or material surfaces. This can aid in the rational design of new drugs, sensors, and materials with tailored properties. For example, molecular docking studies can predict the binding affinity of derivatives to specific enzymes or receptors. researchgate.net

Table 2: Key Parameters from DFT Studies of Aminophenols

| Parameter | Significance | Predicted Trend for 2-Amino-5-(diethylamino)phenol |

| HOMO-LUMO Energy Gap (E_gap) | Indicates chemical reactivity; smaller gap suggests higher reactivity. dergipark.org.tr | Expected to have a relatively low E_gap, suggesting high reactivity. dergipark.org.tr |

| Ionization Potential (IP) | Energy required to remove an electron; lower IP indicates greater electron-donating ability. researchgate.net | The diethylamino group should lower the IP, enhancing its electron-donating character. |

| Electron Affinity (EA) | Energy released when an electron is added; higher EA indicates greater electron-accepting ability. | The amino and hydroxyl groups will influence the EA. |

| Chemical Hardness (η) | Resistance to change in electron distribution; related to stability. rjpn.org | Expected to be a relatively soft molecule, indicating higher reactivity. rjpn.org |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. imist.ma | The asymmetrical substitution will result in a significant dipole moment. |

| Mulliken Atomic Charges | Distribution of electron density on individual atoms, indicating reactive sites. rjpn.org | The nitrogen and oxygen atoms are expected to have negative charges, making them nucleophilic centers. |

Development of Highly Sensitive and Selective Analytical Probes

The unique chemical structure of 2-Amino-5-(diethylamino)phenol makes it an excellent scaffold for the development of highly sensitive and selective analytical probes. Its electron-rich nature and the presence of both amino and hydroxyl groups allow for fine-tuning of its electronic and photophysical properties.

Future research in this area will focus on designing derivatives that can act as colorimetric or fluorescent sensors for the detection of various analytes, including metal ions and biologically important molecules. sci-hub.sechemimpex.com By incorporating specific recognition moieties, probes based on this compound can be tailored to bind selectively to a target analyte, resulting in a measurable change in color or fluorescence. sci-hub.se

A key goal is the development of sensors with very low limits of detection (LOD), enabling the analysis of trace amounts of substances in environmental and biological samples. researchgate.netnih.gov Researchers are exploring the use of nanomaterials, such as nanoparticles and carbon nanotubes, to enhance the sensitivity and performance of these sensors. nih.govmdpi.com The development of probes that can function in complex matrices, such as human urine or water samples, is also a significant area of investigation. sci-hub.setandfonline.com

Designing New Catalytic Systems Based on 2-Amino-5-(diethylamino)phenol Ligands

The ability of 2-Amino-5-(diethylamino)phenol to act as a ligand for transition metal complexes opens up exciting possibilities for the development of novel catalytic systems. derpharmachemica.comresearchgate.net The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows for the formation of stable complexes with a variety of metal centers.

Future research will focus on designing and synthesizing transition metal complexes with 2-Amino-5-(diethylamino)phenol-based ligands for a range of catalytic applications. These could include oxidation reactions, C-H amination, and other important organic transformations. derpharmachemica.com The electronic properties of the ligand can be systematically varied by introducing different substituents on the aromatic ring, allowing for the fine-tuning of the catalytic activity and selectivity of the metal complex. derpharmachemica.comresearchgate.net

A particularly interesting area of research is the development of biomimetic catalysts that mimic the function of metalloenzymes. ijcce.ac.ir By creating complexes that replicate the active sites of enzymes like catechol oxidase and phenoxazinone synthase, researchers aim to develop highly efficient and selective catalysts for aerobic oxidation reactions. ijcce.ac.irmdpi.com

Expanding the Scope of Functional Derivatives for Material Science Applications

The versatile chemical structure of 2-Amino-5-(diethylamino)phenol makes it a valuable building block for the synthesis of functional materials with tailored properties. Future research in material science will explore the incorporation of this compound into a variety of materials, including polymers, dyes, and functional organic molecules. hopemaxchem.comchemicalbook.com

Derivatives of 2-Amino-5-(diethylamino)phenol can be used as monomers for the synthesis of new polymers with enhanced thermal stability, conductivity, or specific recognition capabilities. hopemaxchem.com The amino and hydroxyl groups provide reactive sites for polymerization and cross-linking. hopemaxchem.com In the field of dye chemistry, this compound can serve as a precursor for the synthesis of novel azo dyes and other colorants with improved lightfastness and vibrant colors. chemicalbook.com

Furthermore, the unique electronic and photophysical properties of its derivatives make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The ability to form intramolecular hydrogen bonds and exhibit aggregation-induced emission in some derivatives is also an area of active investigation for the development of new luminescent materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.